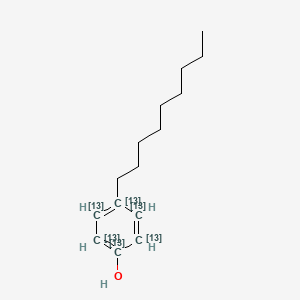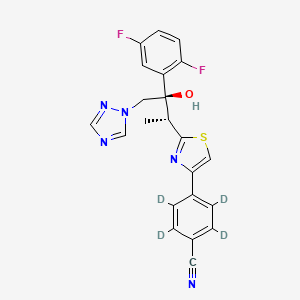
Isavuconazole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isavuconazole-d4 is a deuterium-labeled Isavuconazole . It is a triazole antifungal with a broad spectrum of activity and a good safety profile . It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis . It works by inhibiting fungal cell membrane synthesis .
Synthesis Analysis
Although the exact synthesis process of this compound is not detailed in the search results, Isavuconazole, its non-deuterated form, is known to be a systemic antifungal agent used to treat invasive aspergillosis, mucormycosis, and candidiasis . The solid form landscape of Isavuconazole, including solvate, polymorph, and salt screening, has been studied systematically .
Molecular Structure Analysis
The molecular formula of this compound is C22H13D4F2N5OS . Its average mass is 441.490 Da and its monoisotopic mass is 441.137299 Da . The crystal structure and physicochemical properties of Isavuconazole, as well as possible alternative solid forms, have been explored .
Chemical Reactions Analysis
Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its solubility is 10 mM in DMSO . The solid-state properties of the initial crystalline Isavuconazole and newly obtained forms have been described .
Scientific Research Applications
Treatment of Cryptococcosis and Dimorphic Mycoses
Isavuconazole has demonstrated efficacy in treating cryptococcosis and endemic mycoses, showing a favorable safety profile and clinical activity against these fungi (Thompson et al., 2016).
Comparison with Voriconazole for Invasive Mould Disease
In a study comparing Isavuconazole to Voriconazole for treating invasive mould disease, Isavuconazole was found to be non-inferior. It also showed a better tolerance compared to Voriconazole, with fewer drug-related adverse events (Maertens et al., 2016).
Broad-Spectrum Antifungal Activity
Isavuconazole is effective against a wide range of yeasts, molds, and dimorphic fungi. It offers advantages like a water-soluble intravenous formulation and predictable pharmacokinetics (Miceli & Kauffman, 2015).
Activity Against Various Fungal Species
Isavuconazole shows in vitro activity against numerous fungi, including Aspergillus spp., Fusarium spp., Scedosporium spp., Candida spp., the Zygomycetes, and Cryptococcus spp. (Thompson & Wiederhold, 2010).
Treatment in Diverse Patient Cohorts
Isavuconazole has been effective in diverse patient cohorts, including those with non-malignant diseases and undergoing extracorporeal treatments. It was well-tolerated and led to a high response rate in patients (Zurl et al., 2020).
Cardiac Effects
Contrary to other azoles, which are known to prolong the QTc interval, Isavuconazole may actually shorten the QTc interval. This was observed in patients treated for invasive fungal infection (Mellinghoff et al., 2018).
Mechanism of Action
Target of Action
Isavuconazole-d4 primarily targets the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane . Resistance to isavuconazole has been associated with mutations in the target gene CYP51 .
Mode of Action
This compound exhibits fungicidal actions by disrupting the biosynthesis of ergosterol . It achieves this by inhibiting the activity of lanosterol 14-alpha-demethylase, which mediates the conversion of lanosterol to ergosterol . This inhibition leads to alterations in the structure and function of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, causing structural and functional alterations that result in fungal cell death .
Pharmacokinetics
This compound exhibits predictable pharmacokinetics . It is found as an active ingredient of its prodrug, Isavuconazonium . Following administration, isavuconazonium undergoes biotransformation to form the active moiety, isavuconazole, for the antifungal actions . Isavuconazonium displays excellent water solubility for intravenous formulations, good absorption, and enhanced oral bioavailability . It is proposed that the intravenous and oral dosing can be used interchangeably .
Result of Action
The primary result of this compound’s action is the disruption of the fungal cell membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, leading to structural and functional alterations in the fungal cell membrane . These alterations ultimately lead to fungal cell death .
Action Environment
This compound is effective against a broad spectrum of fungi, including most Candida species, most Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi . Its efficacy can be influenced by environmental factors such as the presence of other drugs due to potential drug-drug interactions . This compound is generally well-tolerated with fewer drug-drug interactions compared to many existing antifungal agents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isavuconazole-d4 exhibits fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol . This interaction with the enzyme is crucial for its antifungal activity.
Cellular Effects
This compound has a broad spectrum of activity against a variety of yeasts, molds, and dimorphic fungi . It inhibits fungal cell membrane synthesis, affecting the function of various types of cells . It has been found to be effective against most Candida species, Aspergillus species, Mucorales, Cryptococcus spp., Fusarium species, dermatophytes, and dimorphic fungi .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the biosynthesis of ergosterol, leading to the death of the fungal cell .
Temporal Effects in Laboratory Settings
It has been found to be effective in the treatment of invasive aspergillosis and mucormycosis .
Metabolic Pathways
This compound is metabolized in the liver via the CYP3A4 pathway . The excretion occurs through the feces . The clearance of this compound is decreased and its half-life is increased in patients with liver dysfunction .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-KUXFOAEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
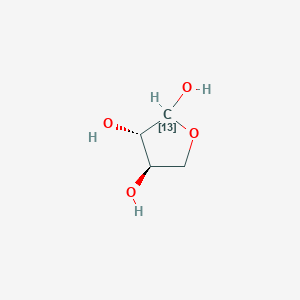

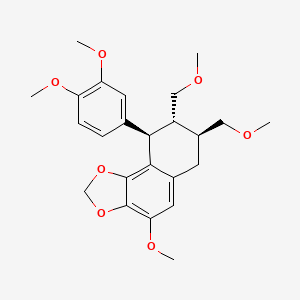
![[2'-13C]thymidine](/img/structure/B584012.png)
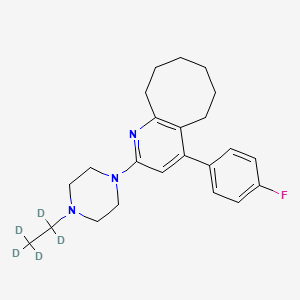
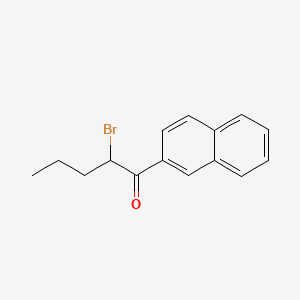
![[3'-13C]Thymidine](/img/structure/B584016.png)



![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
